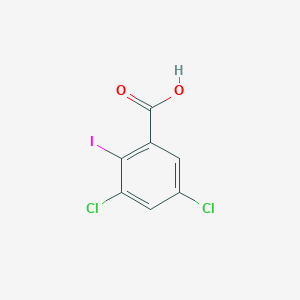
3,5-二氯-2-碘苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Intedanib, also known as Nintedanib, is a small molecule tyrosine kinase inhibitor. It is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. Intedanib works by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis, making it a valuable therapeutic agent in managing these conditions .
科学研究应用
Intedanib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying tyrosine kinase inhibitors.
Biology: Intedanib is used to study cellular signaling pathways and their role in diseases.
Medicine: It is a therapeutic agent for idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer.
Industry: Intedanib is used in the development of new drugs and therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Intedanib involves several key steps:
Condensation Reaction: 4-(R acetate-2-yl)-3-nitrobenzoate is reacted with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.
Substitution Reaction: The compound obtained from the condensation reaction is then reacted with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate.
Reduction and Cyclization Reactions: Sequential reduction and cyclization reactions are carried out to prepare Intedanib
Industrial Production Methods: The industrial production of Intedanib follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .
化学反应分析
Types of Reactions: Intedanib undergoes various chemical reactions, including:
Oxidation: Intedanib can be oxidized to form different metabolites.
Reduction: Reduction reactions are involved in its synthesis.
Substitution: Substitution reactions are crucial in the formation of its intermediate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid-binding agents like triethylamine are commonly used.
Major Products Formed: The major products formed from these reactions include various intermediates and the final compound, Intedanib .
作用机制
Intedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By blocking these receptors, Intedanib prevents the activation of downstream signaling pathways that promote angiogenesis and fibrosis. This inhibition leads to reduced fibroblast proliferation, migration, and transformation, ultimately slowing disease progression .
Similar Compounds:
Pirfenidone: Another antifibrotic agent used for idiopathic pulmonary fibrosis.
Masatinib: A tyrosine kinase inhibitor used in various cancers.
Selonsertib: An investigational drug for fibrotic diseases.
Comparison:
Pirfenidone vs. Intedanib: Both have similar efficacy in treating idiopathic pulmonary fibrosis, but Pirfenidone is associated with fewer adverse events.
Masatinib vs. Intedanib: Both target tyrosine kinases, but Masatinib is more focused on cancer treatment.
Selonsertib vs. Intedanib: Selonsertib is still under investigation, but it shows promise in treating fibrotic diseases similar to Intedanib.
Intedanib stands out due to its multi-targeted approach, making it effective in treating a range of fibrotic and cancerous conditions.
属性
IUPAC Name |
3,5-dichloro-2-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJHMZDOREVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397194 |
Source


|
| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15396-37-9 |
Source


|
| Record name | 3,5-Dichloro-2-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

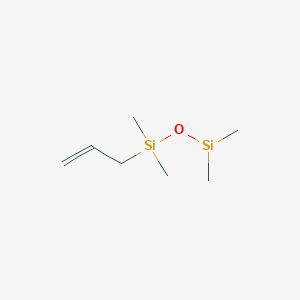

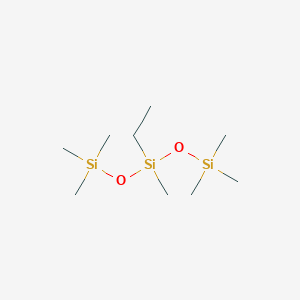


![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
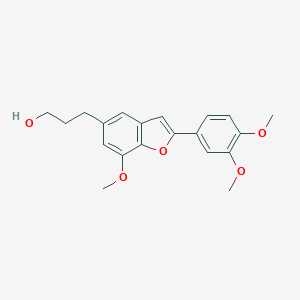
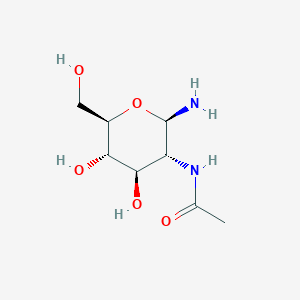
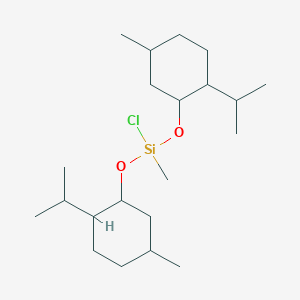
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)


